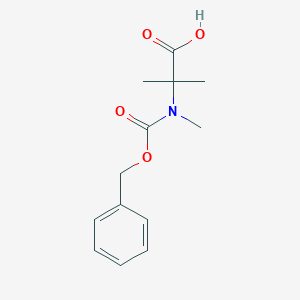

Z-N-Me-Aib-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDSXBNEBTVGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352947 | |

| Record name | Z-N-Me-Aib-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144332-60-5 | |

| Record name | N,2-Dimethyl-N-[(phenylmethoxy)carbonyl]alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144332-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-N-Me-Aib-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(Benzyloxycarbonyl)-N-methyl-α-aminoisobutyric Acid (Z-N-Me-Aib-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Benzyloxycarbonyl)-N-methyl-α-aminoisobutyric acid, abbreviated as Z-N-Me-Aib-OH, is a synthetic amino acid derivative of significant interest in the fields of peptide chemistry and drug development. The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), is known to impart unique conformational constraints on peptides, often promoting helical secondary structures and increasing resistance to enzymatic degradation.[1] The further N-methylation of the peptide backbone can enhance these properties, leading to peptides with improved metabolic stability, cell permeability, and bioavailability.[2][3][4] This technical guide provides a comprehensive overview of the known and inferred chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. While specific experimental data for this compound is limited in publicly available literature, the information presented herein is based on established principles of organic and peptide chemistry and data from closely related compounds.

Chemical Properties

The chemical properties of this compound are determined by its constituent functional groups: the benzyloxycarbonyl (Z) protecting group, the N-methylated amine, the sterically hindered α-carbon with two methyl groups, and the carboxylic acid.

Physicochemical Properties

| Property | Z-Aib-OH | This compound (Estimated) | Data Source |

| Molecular Formula | C₁₂H₁₅NO₄ | C₁₃H₁₇NO₄ | [5][6] |

| Molecular Weight | 237.25 g/mol | 251.28 g/mol | [5][6] |

| Appearance | White to off-white powder | White to off-white solid | [5] |

| Melting Point | Not specified | Expected to be a solid with a defined melting point | |

| Solubility | Soluble in DMSO (100 mg/mL) | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | [5] |

Spectroscopic Data

Specific spectroscopic data for this compound is not available. However, the expected signatures in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure.

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | - Singlet for the N-methyl protons. - Singlet for the two α-methyl protons. - Signals for the aromatic protons of the benzyloxycarbonyl group. - Singlet for the benzylic protons of the Z group. - Broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Signal for the N-methyl carbon. - Signal for the quaternary α-carbon. - Signals for the α-methyl carbons. - Signals for the aromatic and benzylic carbons of the Z group. - Signal for the carbonyl carbon of the Z group. - Signal for the carboxylic acid carbon. |

| Mass Spectrometry (ESI-) | - Expected [M-H]⁻ ion at m/z 250.1. |

Experimental Protocols

The synthesis of this compound can be approached through the N-methylation of the corresponding Z-protected amino acid, Z-Aib-OH. The following is a detailed protocol based on established methods for the N-methylation of amino acids.[1][7]

Synthesis of this compound

Materials:

-

Z-Aib-OH

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add Z-Aib-OH to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Dissolve the Z-Aib-OH in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding 1 M HCl at 0 °C until the solution is acidic (pH ~2-3). Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway involvement of this compound are not currently available. However, the incorporation of N-methylated amino acids into peptides is a well-established strategy to modulate their biological properties.

General Effects of N-Methylation:

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[8]

-

Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which can lead to improved passive diffusion across cell membranes.[4]

-

Conformational Control: The presence of an N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure and its ability to bind to specific receptors or enzymes.[2]

Given these general principles, this compound serves as a valuable building block for the synthesis of peptidomimetics with potentially enhanced therapeutic properties, such as improved oral bioavailability and longer duration of action. Further research is required to elucidate the specific biological effects of peptides containing this modified amino acid.

Conclusion

This compound is a synthetically important amino acid derivative that holds considerable promise for the development of novel peptide-based therapeutics. While direct experimental data on its chemical and biological properties are scarce, its characteristics can be inferred from the well-understood chemistry of its parent compounds and the general effects of N-methylation. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further investigation into its potential applications in medicinal chemistry and drug discovery. As research in peptidomimetics continues to advance, the utility of building blocks like this compound is expected to grow, paving the way for the creation of more potent and stable peptide drugs.

References

- 1. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Z-N-Me-Aib-OH

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of Z-N-Me-Aib-OH, a compound of interest for researchers and professionals in the fields of peptide chemistry and drug development.

Chemical Identity and Structure

This compound, systematically named 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid, is a protected amino acid derivative.[1] Its structure is characterized by a central α-aminoisobutyric acid (Aib) core, which is N-methylated and protected with a benzyloxycarbonyl (Z) group. The presence of the sterically hindered Aib residue can induce specific conformational constraints in peptides, making it a valuable building block in peptidomimetic studies and drug design.

The chemical structure can be represented by the linear formula: C6H5CH2OCON(CH3)C(CH3)2CO2H.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 251.28 g/mol | [1][2] |

| CAS Number | 144332-60-5 | [1] |

| Linear Formula | C6H5CH2OCON(CH3)C(CH3)2CO2H | [2] |

| Synonyms | Z-N,2-Dimethylalanine, 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid | [1] |

Experimental Context

This compound is primarily utilized as a specialized building block in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine, which can be removed under specific conditions during the stepwise elongation of a peptide chain. The N-methylation and the gem-dimethyl group of the Aib residue are key structural features that influence the conformational properties of the resulting peptides.

Detailed experimental protocols for the synthesis of this compound itself are not extensively documented in the provided search results. However, it is typically synthesized through standard organic chemistry procedures involving the protection and modification of the parent amino acid, α-aminoisobutyric acid.

Information regarding specific signaling pathways directly modulated by this compound is not available in the public domain based on the conducted search. Its biological effects would be contingent on the structure and function of the larger peptide into which it is incorporated.

Structural Representation

To visualize the connectivity of the core components of this compound, the following logical diagram is provided.

References

An In-Depth Technical Guide to Z-N-Me-Aib-OH for Researchers and Drug Development Professionals

Introduction: Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) is a synthetic amino acid derivative of significant interest in peptidomimetic and drug discovery research. Its unique structure, featuring a gem-dimethyl group on the alpha-carbon and a methyl group on the amide nitrogen, introduces significant conformational constraints and metabolic stability to peptide chains. This guide provides a comprehensive overview of its properties, supplier information, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Core Compound Information

Chemical Name: 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid

Synonyms: Z-N,2-Dimethylalanine, this compound

CAS Number: 144332-60-5

Molecular Formula: C₁₄H₁₉NO₄

Molecular Weight: 265.31 g/mol

Supplier Information

A curated list of suppliers for this compound is provided below for procurement purposes. Researchers are advised to request certificates of analysis to ensure purity.

| Supplier | Product Name | Purity |

| Sigma-Aldrich | This compound | ≥98% |

| BenchChem | This compound | min 98% |

| Additional Potential Suppliers | Various chemical synthesis companies | Purity may vary |

Application in Peptide Synthesis: Overcoming Steric Hindrance

The primary application of this compound is as a building block in the synthesis of modified peptides. The presence of both a gem-dimethyl group and an N-methyl group creates significant steric hindrance, making the coupling of this amino acid a challenge in SPPS. Standard coupling protocols often result in low yields and incomplete reactions.

To achieve efficient incorporation of this compound, the use of potent coupling reagents is essential. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are recommended to overcome the steric barrier.[1] Additionally, microwave-assisted SPPS can significantly enhance coupling efficiency for sterically hindered amino acids.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines a general procedure for the manual incorporation of this compound into a peptide sequence on a solid support. It is crucial to note that optimization may be required based on the specific peptide sequence and resin.

Materials:

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

Reagents for peptide purification and analysis (e.g., HPLC-grade solvents, mass spectrometer)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to create a basic environment for the activation.

-

Allow the activation to proceed for a few minutes.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature. Due to the steric hindrance of this compound, a longer coupling time (e.g., 2-4 hours) or a double coupling may be necessary to ensure complete reaction.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: N-methylated amines may give a false negative).

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

Once the peptide synthesis is complete, perform a final Fmoc deprotection if necessary.

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing this compound.

Caption: Workflow for the incorporation of this compound via SPPS.

Signaling Pathways and Logical Relationships

Currently, there is no established body of literature detailing specific signaling pathways directly modulated by peptides containing this compound. The primary role of this modified amino acid is to confer advantageous physicochemical properties to synthetic peptides, such as increased metabolic stability and constrained conformation. These properties can, in turn, enhance the peptide's interaction with its biological target, but this compound itself is not known to be a signaling molecule. The logical relationship of its use is therefore rooted in the principles of medicinal chemistry and peptide design, where structural modifications are made to optimize the therapeutic potential of a lead compound. The workflow for its use is a chemical synthesis pathway, as depicted above.

References

The Strategic Incorporation of Z-N-Me-Aib-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of peptides with N-methylated amino acids is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Z-N-Me-Aib-OH (N-Benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) is a key building block in this endeavor, offering unique conformational constraints and proteolytic stability. This technical guide provides an in-depth analysis of the role of this compound in peptide synthesis, including detailed experimental protocols, comparative data, and an examination of its impact on peptide structure and function. The strategic use of the benzyloxycarbonyl (Z) protecting group in conjunction with the N-methylated α-aminoisobutyric acid (Aib) core presents both opportunities and challenges in solid-phase peptide synthesis (SPPS), which are systematically addressed herein.

Introduction

N-methylation of the peptide backbone is a widely employed technique to improve the pharmacokinetic profile of peptide-based drug candidates. This modification can significantly increase metabolic stability by shielding the amide bond from enzymatic cleavage, enhance membrane permeability and oral bioavailability, and influence the peptide's conformational landscape.[1][2][3] The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, further rigidifies the peptide backbone, promoting the formation of stable helical structures.[2][4] The combination of N-methylation and the Aib scaffold in the form of this compound provides a unique tool for designing peptides with enhanced therapeutic potential.

The choice of the N-terminal protecting group is a critical consideration in peptide synthesis. While the Fmoc group is predominantly used in modern SPPS for its mild deprotection conditions, the Z-group offers advantages in specific applications, such as in the synthesis of protected peptide fragments for convergent synthesis strategies.[5] This guide will delve into the practical aspects of utilizing this compound, providing researchers with the necessary information to effectively incorporate this valuable building block into their synthetic workflows.

Data Presentation: Comparative Synthesis Parameters

The successful incorporation of sterically hindered and N-methylated amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize key quantitative data, extrapolated from studies on similar N-methylated and sterically hindered amino acids, to provide a comparative overview.

| Parameter | This compound | Fmoc-N-Me-Aib-OH | Standard Amino Acid (e.g., Fmoc-Ala-OH) |

| Coupling Efficiency | Moderate to High (with optimized reagents) | High (with optimized reagents) | Very High |

| Typical Coupling Time | 2-12 hours | 1-4 hours | 30-60 minutes |

| Racemization Risk | Moderate to High | Moderate | Low |

| Solubility in DMF | Good | Good | Excellent |

| Deprotection Conditions | H₂/Pd/C or HBr/AcOH | 20% Piperidine in DMF | 20% Piperidine in DMF (for Fmoc) |

Table 1: General Comparison of Synthesis Parameters. This table provides a qualitative comparison of key synthesis parameters for this compound, its Fmoc-protected counterpart, and a standard amino acid.

| Coupling Reagent | Typical Coupling Time for Hindered Amino Acids | Reported Racemization Levels (for N-methylated amino acids) |

| HATU/DIPEA | 1-4 hours | Low to Moderate |

| HCTU/DIPEA | 2-6 hours | Moderate |

| PyBOP/DIPEA | 2-8 hours | Moderate |

| DIC/Oxyma | 4-12 hours | Low |

Table 2: Performance of Common Coupling Reagents for Hindered Amino Acids. This table presents typical coupling times and reported racemization levels for various coupling reagents commonly used for sterically hindered and N-methylated amino acids. Specific data for this compound is limited, and these values serve as a general guideline.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available protocol for the direct synthesis of this compound is not readily found in the literature. However, a general two-step procedure can be proposed based on the synthesis of related compounds:

-

Synthesis of Z-Aib-OH: α-Aminoisobutyric acid (Aib) can be protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate under Schotten-Baumann conditions.

-

N-methylation of Z-Aib-OH: The resulting Z-Aib-OH can be N-methylated using a variety of methods, such as the use of methyl iodide and a base like sodium hydride in a suitable aprotic solvent (e.g., THF or DMF). Purification is typically achieved by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

The following protocol is adapted from methodologies for coupling sterically hindered and N-methylated amino acids and should be optimized for each specific sequence.

Materials:

-

Rink Amide resin (or other suitable resin)

-

This compound (3-5 equivalents)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF (for Fmoc deprotection of preceding residues)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is protected with an Fmoc group, perform deprotection using 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Pre-activation of this compound: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-12 hours. The reaction progress can be monitored using a test cleavage and LC-MS analysis. Due to the steric hindrance of this compound, a double coupling may be necessary.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Chain Elongation: Continue with the synthesis of the peptide sequence using standard SPPS protocols.

-

Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for SPPS incorporating this compound

References

- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

Z-N-Me-Aib-OH: A Comprehensive Technical Guide for Peptidomimetic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, are at the forefront of modern drug discovery. They offer a promising strategy to overcome the inherent limitations of native peptides, such as susceptibility to enzymatic degradation and poor bioavailability. A key approach in the rational design of potent and stable peptidomimetics is the incorporation of non-proteinogenic amino acids. Among these, N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Z-N-Me-Aib-OH) has emerged as a powerful building block.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its role in conferring desirable attributes to peptidomimetics. We present detailed experimental protocols for its synthesis and incorporation into peptide chains, summarize key quantitative data, and provide visualizations of relevant workflows and concepts.

Core Principles of this compound in Peptidomimetics

The unique structural features of this compound—the N-terminal benzyloxycarbonyl (Z) protecting group, the N-methylation of the amide bond, and the α,α-dimethyl substitution of the aminoisobutyric acid (Aib) residue—collectively contribute to its utility in peptidomimetic design.

-

Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone provides steric hindrance, shielding the adjacent peptide bonds from cleavage by proteases. This modification significantly increases the metabolic stability and in vivo half-life of the resulting peptidomimetic. N-methylation of the peptide backbone has emerged as an effective strategy to improve proteolytic stability, membrane permeability, and conformational control.[1][2]

-

Conformational Rigidity: The gem-dimethyl group of the Aib residue severely restricts the available Ramachandran space, locking the peptide backbone into specific conformations, predominantly helical structures such as 3₁₀-helices.[3][4] This pre-organization of the peptide into a bioactive conformation can lead to enhanced receptor binding affinity and specificity.

-

Increased Lipophilicity: The addition of a methyl group to the amide nitrogen increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]

-

Controlled Synthesis: The Z-group provides robust protection of the N-terminus during solution-phase peptide synthesis and is readily removable under specific conditions, allowing for controlled, stepwise elongation of the peptide chain.

Data Presentation: Physicochemical and Conformational Properties

The incorporation of this compound into a peptide sequence imparts predictable changes to its properties. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 135-138 °C | |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, Chloroform |

Table 2: Conformational Parameters of N-Methylated Aib Residues

| Dihedral Angle | Typical Range | Predominant Secondary Structure | Reference |

| Φ (Phi) | -60° to -90° | 3₁₀-helix | [5] |

| Ψ (Psi) | -30° to -10° | 3₁₀-helix | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from Z-Aib-OH.

Materials:

-

Z-Aib-OH (N-Benzyloxycarbonyl-α-aminoisobutyric acid)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend Z-Aib-OH (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Dilute the mixture with diethyl ether and wash with 1 M HCl, followed by water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Incorporation of this compound into a Dipeptide via Solution-Phase Synthesis

This protocol outlines the coupling of this compound with a C-terminally protected amino acid.

Materials:

-

This compound

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or an equivalent additive

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

-

Amino Acid Preparation: Dissolve the amino acid methyl ester hydrochloride (1 equivalent) in anhydrous DCM and cool to 0 °C. Add DIPEA (1.1 equivalents) and stir for 15 minutes.

-

Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0 °C and add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will form. Stir for 20 minutes at 0 °C.

-

Coupling: Add the neutralized amino acid solution from step 1 to the activated this compound solution. Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1 M HCl, water, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting dipeptide by column chromatography or recrystallization.

Protocol 3: Assessment of Enzymatic Stability

This protocol provides a general method to compare the stability of a this compound-containing peptide to its non-methylated counterpart.

Materials:

-

N-methylated peptide and its non-methylated analog

-

Protease solution (e.g., Trypsin, Chymotrypsin, or Pronase) in an appropriate buffer

-

Human serum

-

Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Peptide Preparation: Dissolve both the N-methylated and non-methylated peptides in the protease buffer or human serum to a final concentration of 1 mg/mL.

-

Enzymatic Digestion: Add the protease solution to each peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100).

-

Incubation: Incubate the reactions at 37 °C.

-

Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction.

-

Quenching: Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.

-

Analysis: Analyze the samples by RP-HPLC, monitoring the decrease in the area of the parent peptide peak over time.

-

Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of intact peptide versus time to determine the half-life of each peptide. N-methylation of bioactive peptides is a tool to improve enzymatic stability.[1][2][6]

Visualizations

Logical Workflow for Peptidomimetic Design

Caption: Peptidomimetic design and optimization workflow.

Conceptual Signaling Pathway Modulation

Caption: Modulation of a signaling pathway by a peptidomimetic.

Conclusion

This compound is a highly valuable and versatile building block for the development of advanced peptidomimetics. Its unique combination of properties, including the ability to confer proteolytic resistance and conformational rigidity, makes it an indispensable tool for medicinal chemists and drug developers. The strategic incorporation of this compound can lead to the creation of novel therapeutic agents with significantly improved pharmacokinetic profiles and enhanced biological activity. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in peptidomimetic research and development.

References

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 3. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Z-N-Me-Aib-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Z-N-Me-Aib-OH), a protected amino acid derivative of significant interest in peptide synthesis and drug design. The unique conformational constraints imposed by the α,α-disubstituted nature of the aminoisobutyric acid (Aib) residue, combined with the N-methylation and the benzyloxycarbonyl (Z) protecting group, make a thorough understanding of its structural and spectroscopic properties essential for its effective application.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also provides standardized experimental protocols for the acquisition of this data.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. This data is crucial for the structural verification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.35 | m | 5H | Ar-H (Phenyl of Z-group) | Complex multiplet typical for a monosubstituted benzene ring. |

| ~5.15 | s | 2H | -CH2-Ph (Benzyl of Z-group) | May appear as two distinct doublets (an AB quartet) due to hindered rotation around the N-C(O) bond. |

| ~3.00 | s | 3H | N-CH3 | |

| ~1.55 | s | 6H | C(CH3)2 | Two equivalent methyl groups. |

| >10 | br s | 1H | -COOH | Chemical shift is concentration-dependent and this proton may undergo exchange with residual water in the solvent. |

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~178 | C =O (Carboxylic acid) | |

| ~157 | C =O (Urethane) | |

| ~136 | Ar-C (Quaternary, Phenyl of Z-group) | |

| ~128.5 | Ar-C H (Phenyl of Z-group) | |

| ~128.0 | Ar-C H (Phenyl of Z-group) | |

| ~67.5 | -C H2-Ph (Benzyl of Z-group) | |

| ~58 | C (CH3)2 (Quaternary α-carbon) | |

| ~33 | N-C H3 | |

| ~25 | C(C H3)2 |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1740 | Strong | C=O stretch (Urethane carbonyl) |

| ~1710 | Strong | C=O stretch (Carboxylic acid carbonyl) |

| ~1450, ~1400 | Medium | C-H bend (Alkyl groups) |

| ~1250 | Strong | C-O stretch (Carboxylic acid and urethane) |

| ~1150 | Strong | C-N stretch |

| ~740, ~700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS) Data

Table 4: Electrospray Ionization-Mass Spectrometry (ESI-MS) Data

| m/z | Ion |

| 252.1230 | [M+H]+ |

| 274.1049 | [M+Na]+ |

| 208.1332 | [M-CO2+H]+ |

| 108.0597 | [C7H8O]+ (benzyl fragment) |

| 91.0542 | [C7H7]+ (tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a standard for obtaining high-quality, reproducible data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

1H NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a spectral width of 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

-

Collect 16 scans.

-

-

13C NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a spectral width of 240 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Collect 1024 scans with proton decoupling.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply a line broadening of 0.3 Hz for 1H spectra and 1.0 Hz for 13C spectra before Fourier transformation. Phase and baseline correct all spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of this compound in a volatile solvent (e.g., chloroform), depositing the solution onto a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000-400 cm-1.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

-

Data Processing: Process the data using the spectrometer's software. Perform baseline correction if necessary.

Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL with the same solvent.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Operate the ESI source in positive ion mode.

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3-4 kV.

-

Set the source temperature to 100-150 °C.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

-

-

Data Processing: Process the acquired spectra using the instrument's software to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to aid researchers in the unambiguous identification and characterization of this important amino acid derivative, thereby facilitating its application in peptide chemistry and the development of novel therapeutics.

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a foundational protecting group in the synthesis of peptides and other complex organic molecules. Introduced by Max Bergmann and Leonidas Zervas in 1932, its strategic application revolutionized peptide chemistry by enabling the controlled, sequential assembly of amino acids.[1] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group's unique stability profile and distinct deprotection methods ensure its continued relevance in modern synthetic strategies. This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, detailing its introduction, removal, and the underlying mechanistic principles, supported by experimental protocols and quantitative data.

Core Principles of the Z-Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic nature of the primary or secondary amino group of an amino acid by converting it into a carbamate. This transformation is crucial in peptide synthesis to prevent the N-terminus of an amino acid from engaging in unwanted side reactions during the formation of a peptide bond. A key attribute of the Cbz group is its remarkable stability under a wide range of conditions, including basic and moderately acidic environments, which allows for selective manipulation of other functional groups within a molecule.[1] However, it can be selectively and cleanly removed under specific and mild conditions, most notably through catalytic hydrogenolysis.[2] This orthogonality to other common protecting groups is a cornerstone of its utility in multi-step syntheses.[3]

Introduction of the Z-Protecting Group (Protection)

The most prevalent method for the introduction of the Cbz group onto an amino acid is through the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[4] The base, typically sodium bicarbonate or an organic base, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the protected amino acid.[2]

Reaction Mechanism

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group and deprotonation by the base to yield the stable N-Cbz-protected amino acid.[4]

References

- 1. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR [m.chemicalbook.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]

N-Methylated Amino Acids: A Technical Guide to Enhancing Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides, while promising due to their high specificity and low toxicity, is often hampered by inherent pharmacological weaknesses.[1][2] Poor metabolic stability, limited cell membrane permeability, and conformational flexibility can curtail their efficacy.[3][4] A key strategy in modern peptide drug design to overcome these limitations is the incorporation of N-methylated amino acids. This modification, the substitution of the amide proton with a methyl group on the peptide backbone, profoundly alters the physicochemical and biological properties of peptides, offering a powerful tool to enhance their therapeutic potential.[4][5]

The Foundational Impact of N-Methylation

N-methylation introduces significant changes to the peptide backbone that directly influence its structure and function. The primary effects are twofold:

-

Conformational Constraint: The addition of a methyl group to the amide nitrogen introduces steric hindrance, which restricts rotation around the peptide bonds.[6][7] This limitation of the available conformational space can "lock" the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[3][6] A notable consequence is the increased propensity for a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides but can be crucial for mimicking specific protein turns for optimal receptor binding.[3]

-

Enhanced Proteolytic Resistance: The methyl group acts as a steric shield, disrupting the hydrogen-bonding patterns that proteases recognize to bind and cleave the peptide backbone.[8] This steric hindrance prevents the enzyme from accessing the scissile peptide bond, thereby significantly increasing the peptide's half-life in the presence of proteolytic enzymes.[1][8]

Enhancing Pharmacokinetic Properties

The structural changes induced by N-methylation translate into significant improvements in the pharmacokinetic profile of peptide drug candidates.

Increased Metabolic Stability

A primary advantage of N-methylation is the dramatic increase in resistance to enzymatic degradation.[1][8] This enhanced stability leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.[9]

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| DKLYWWEFL | Unmodified | Trypsin | ~1 min | - |

| DK(N-Me)LYWWEFL | N-Methyl-Lys | Trypsin | > 1000 min | > 1000 |

| D(N-Me)KLYWWEFL | N-Methyl-Asp | Trypsin | ~72 min | 72 |

| Table 1: Quantitative Comparison of Proteolytic Stability of N-methylated vs. Non-methylated Peptides. Data from a study on N-methyl scanning mutagenesis of a G-protein ligand.[10] |

Improved Membrane Permeability and Oral Bioavailability

By replacing an amide proton, N-methylation eliminates a hydrogen bond donor, which can increase the lipophilicity of the peptide.[2][7] This change can lead to improved membrane permeability and the potential for oral bioavailability, a significant hurdle for many peptide-based drugs.[11][12] For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin analog, has been shown to have an oral bioavailability of 10%.[12]

| Peptide | Number of N-methylations | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| Cyclic Hexapeptide 1 | 0 | < 0.1 |

| Cyclic Hexapeptide 2 | 1 | 0.5 |

| Cyclic Hexapeptide 3 | 2 | 2.1 |

| Cyclic Hexapeptide 4 | 3 | 5.8 |

| Table 2: Effect of Multiple N-Methylations on the Intestinal Permeability of Cyclic Hexapeptides.[13] |

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which can make the subsequent coupling step difficult.[5][14] Two main strategies are employed for their synthesis: the incorporation of pre-synthesized Fmoc-N-Me-amino acid monomers and on-resin N-methylation.[5]

Experimental Protocol: On-Resin N-Methylation

This cost-effective and versatile method allows for the site-specific N-methylation of a peptide directly on the solid support.[5] A common three-step procedure is outlined below:

Materials:

-

Fmoc-protected peptide-resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIEA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)

-

N-methyl-2-pyrrolidone (NMP)

-

2-Mercaptoethanol

Procedure:

-

Sulfonylation: The peptide-resin is swelled in DMF. The N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group by reacting with o-NBS-Cl in the presence of a base like DIEA.

-

Methylation: The sulfonated peptide-resin is then treated with a methylating agent, such as methyl p-toluenesulfonate or methyl iodide, and a base (e.g., DBU) in NMP.

-

Desulfonylation: The o-NBS protecting group is removed by treatment with 2-mercaptoethanol and a base in DMF to yield the N-methylated amine.

A recent optimization of this method has significantly reduced the total procedure time from approximately 4 hours to 40 minutes.[15]

Experimental Protocol: Coupling of N-Methylated Amino Acids

The coupling of an amino acid to a sterically hindered N-methylated amine requires highly reactive coupling reagents.[14][16]

Materials:

-

Peptide-resin with an N-terminal N-methyl amine

-

Fmoc-N-methyl amino acid

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIEA

-

DMF

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF and perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (typically 3-5 equivalents) and HATU (e.g., 3 equivalents) in DMF. Add DIEA (e.g., 6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[14]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer reaction times or a second coupling.

-

Washing: After the coupling is complete, filter the resin and wash thoroughly with DMF, DCM, and then DMF again to remove all soluble reagents and byproducts.[14]

Below is a diagram illustrating the general workflow for a single cycle of N-methyl amino acid incorporation in Solid-Phase Peptide Synthesis (SPPS).

Application in Modulating Cellular Signaling

N-methylated peptides can serve as potent modulators of cellular signaling pathways. For example, N-methylated somatostatin analogs are utilized in clinical settings for the treatment of neuroendocrine tumors. These analogs bind to somatostatin receptors (SSTRs), initiating downstream signaling cascades that inhibit cell proliferation and hormone secretion.[17]

The following diagram depicts a simplified signaling pathway activated by N-methylated somatostatin analogs.

Conclusion

N-methylation of amino acids is a robust and versatile strategy in peptide drug design. It provides a reliable means to enhance proteolytic stability and membrane permeability, addressing two of the most significant challenges in the development of peptide therapeutics.[17] Furthermore, the conformational constraints imposed by N-methylation can lead to improved receptor affinity and selectivity. The choice of whether and where to introduce N-methylation must be carefully considered based on the specific therapeutic objective and the role of individual amino acids in the peptide's structure and function.[7][17] As synthesis techniques continue to improve, the strategic application of N-methylation will undoubtedly play an increasingly important role in the development of next-generation peptide-based drugs.

References

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Standard Protocol for Coupling Z-N-Me-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of Z-N-Me-Aib-OH (N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid) into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The steric hindrance caused by the two methyl groups on the α-carbon, combined with the N-methyl group, significantly impedes the efficiency of peptide bond formation.[1][2][3][4] This steric bulk necessitates the use of highly reactive coupling reagents and optimized protocols to achieve satisfactory yields and prevent the formation of deletion sequences.[1][3]

Standard coupling reagents such as HBTU or DIC/HOBt may lead to incomplete reactions.[1] Therefore, for sterically demanding amino acids like this compound, the use of more potent uronium/aminium or phosphonium salt-based reagents is strongly recommended.[1][5][6] Reagents like HATU, HCTU, PyAOP, and COMU have demonstrated superior performance in coupling N-methylated and other sterically hindered amino acids.[1][5][6][7][8] Microwave-assisted SPPS can also be employed to drive difficult couplings to completion more efficiently.[2]

This document provides a detailed protocol for the coupling of this compound in SPPS, a comparative summary of recommended coupling reagents, and a troubleshooting guide for common issues.

Comparative Analysis of Recommended Coupling Reagents

The selection of the appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the recommended reagents and typical conditions for coupling sterically hindered N-methylated amino acids.

| Coupling Reagent | Reagent Class | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Advantages | Disadvantages |

| HATU | Uronium/Aminium Salt | 1 : 0.95 : 2 | 1 - 4 hours | High reactivity, effective for hindered couplings.[8][9][10] | Potential for guanidinylation of the N-terminus if used in excess.[11] |

| HCTU | Uronium/Aminium Salt | 1 : 1 : 2 | 1 - 4 hours | Less expensive than HATU with comparable efficiency in many cases. | Less effective than HATU for the most difficult couplings.[8] |

| PyAOP | Phosphonium Salt | 1 : 1 : 2 | 30 - 60 minutes | Highly effective for N-methyl amino acids, no risk of guanidinylation.[1][7][12] | Byproducts can be difficult to remove in solution-phase synthesis.[1] |

| PyBOP | Phosphonium Salt | 1 : 1 : 2 | 30 - 60 minutes | Efficient, often used with HOAt for N-methyl amino acids.[1][7] | Byproducts can be difficult to remove in solution-phase synthesis.[1] |

| COMU | Uronium/Aminium Salt | 1 : 1 : 2 | 1 - 2 hours | High efficiency comparable to HATU, safer (non-explosive byproducts).[5] | |

| DIC/HOAt | Carbodiimide/Additive | 1 : 1 : 1 | 2 - 12 hours | Cost-effective, HOAt is superior to HOBt for hindered couplings.[7] | Slower reaction rates compared to onium salts.[13] |

Experimental Protocols

The following protocols are generalized for the coupling of this compound to a deprotected N-terminal amine on a solid support. It is assumed that the resin has been appropriately swelled and the N-terminal protecting group of the preceding amino acid has been removed according to the specific SPPS strategy (e.g., Fmoc or Boc).

Protocol 1: Coupling using HATU

HATU is a highly effective reagent for coupling sterically hindered amino acids.[8][10][11]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (based on a 0.1 mmol scale):

-

Resin Preparation:

-

Swell the deprotected peptide-resin in DMF for 30 minutes.

-

Wash the resin with DMF (3 x 1 min).

-

-

Amino Acid Activation:

-

In a separate reaction vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.[10]

-

-

Coupling Reaction:

-

Monitoring the Coupling:

-

The ninhydrin test is not reliable for N-methylated amines. Use the bromophenol blue test to monitor the reaction progress.[8] A color change from blue/green to yellow indicates completion.

-

-

Washing:

-

Once the coupling is complete (or the reaction time has elapsed), filter the resin.

-

Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.[11]

-

-

Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Protocol 2: Coupling using PyAOP

PyAOP is a phosphonium salt-based reagent that is also highly effective for coupling sterically hindered amino acids and avoids the risk of N-terminal guanidinylation.[1][7]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

DMF, peptide synthesis grade

Procedure (based on a 0.1 mmol scale):

-

Resin Preparation: Follow the same resin preparation steps as in Protocol 1.

-

Amino Acid Activation and Coupling:

-

In a reaction vessel containing the resin, add this compound (2 equivalents, 0.2 mmol), PyAOP (2 equivalents, 0.2 mmol), and DIPEA (6 equivalents, 0.6 mmol) dissolved in DMF.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. pnas.org [pnas.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-N-Me-Aib-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solution-phase synthesis of peptides incorporating N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid (Z-N-Me-Aib-OH). The inclusion of N-methylated amino acids, such as N-Me-Aib, is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including metabolic stability, cell permeability, and conformational constraint.[1][2] However, the steric hindrance presented by the N-methyl group and the gem-dimethyl groups on the α-carbon of Aib poses significant challenges to standard peptide coupling protocols, often leading to low yields and incomplete reactions.[3][4]

This document outlines optimized protocols for the coupling of this compound in solution, strategies for monitoring reaction completion, and quantitative data to guide reagent selection and reaction optimization.

Introduction to this compound in Peptide Synthesis

N-methylation of the peptide backbone can significantly improve pharmacokinetic properties by increasing metabolic stability against enzymatic degradation and enhancing membrane permeability.[1][2] The α,α-disubstituted nature of Aib (α-aminoisobutyric acid) residues induces and stabilizes helical conformations (primarily 3₁₀-helix and α-helix) in peptides by restricting the available conformational space of the peptide backbone.[3] The combination of N-methylation and the Aib structure in this compound provides a powerful tool for designing peptides with enhanced stability and defined secondary structures, which are desirable attributes for therapeutic candidates.[2][3]

The benzyloxycarbonyl (Z) protecting group is a urethane-type protecting group that is stable to a wide range of reaction conditions and is typically removed by catalytic hydrogenation, offering an orthogonal protection strategy to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups. This makes this compound a versatile building block for solution-phase peptide synthesis.[5][6]

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in the acylation of N-methylated amino acids is the steric hindrance imposed by the N-alkyl group, which significantly slows down the reaction kinetics compared to their non-methylated counterparts.[7][8] This reduced nucleophilicity of the secondary amine necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve efficient peptide bond formation.[8] Standard coupling reagents such as HBTU and HCTU are often less effective for these sterically demanding couplings.[7][8]

Data Presentation: Reagent and Condition Optimization

The choice of coupling reagent and reaction conditions is critical for the successful incorporation of the sterically hindered this compound. The following tables provide a summary of recommended coupling reagents and expected performance based on literature for similar sterically hindered N-methylated amino acids.

Table 1: Comparison of Recommended Coupling Reagents for this compound

| Coupling Reagent | Reagent Type | Recommended Base | Key Advantages |

| HATU | Aminium Salt | DIPEA or Collidine | High reactivity, suitable for sterically hindered couplings.[7] |

| PyBOP | Phosphonium Salt | DIPEA | High reactivity, can be more effective than aminium salts in some cases.[9] |

| COMU | Uronium Salt | DIPEA or TMP | High efficiency, particularly for challenging couplings.[10] |

| BOP-Cl | Phosphonium Salt | DIPEA | Effective for N-methylated amino acids.[7] |

| PyBrOP | Phosphonium Salt | DIPEA | High reactivity, particularly for hindered couplings.[7][9][11] |

Table 2: Expected Synthesis Efficiency and Purity

| Parameter | Expected Range | Method of Determination | Notes |

| Coupling Efficiency for this compound | >90% (with optimized conditions) | HPLC analysis of reaction aliquots | May require longer reaction times, elevated temperatures, or a slight excess of the activated carboxyl component.[9] |

| Overall Crude Peptide Yield | 50 - 75% | Gravimetric analysis post-synthesis | Highly sequence-dependent and dependent on the success of each coupling step. |

| Crude Peptide Purity | 60 - 90% | RP-HPLC | Purity is influenced by the efficiency of each coupling and deprotection step. |

Experimental Protocols

General Materials and Methods

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether, Ethyl acetate (EtOAc), n-Hexane. All solvents should be of peptide synthesis grade.

-

Coupling Reagents: HATU, PyBOP, or COMU.

-

Bases: N,N-Diisopropylethylamine (DIPEA) or Collidine.

-

Amino Acids: this compound and other required N- and C-protected amino acids.

-

Purification: Silica gel for column chromatography or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Analysis: Thin Layer Chromatography (TLC), HPLC, and Mass Spectrometry (MS).

Protocol for Coupling of this compound to an Amino Acid Ester

This protocol describes the coupling of this compound to a C-terminally protected amino acid or peptide fragment (H-Xaa-OR).

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask, dissolve the amino acid ester hydrochloride or trifluoroacetate salt (H-Xaa-OR, 1.0 eq.) in DMF.

-

Add DIPEA (1.1 eq.) to neutralize the salt and stir for 5 minutes at room temperature.

-

-

Activation of this compound:

-

In a separate flask, dissolve this compound (1.2 eq.) and HATU (1.2 eq.) in DMF.

-

Add DIPEA (2.4 eq.) to the activation mixture and stir for 5-10 minutes at room temperature. The solution will typically change color.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the solution of the amino component.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or HPLC. For particularly difficult couplings, the temperature can be raised to 40-50 °C.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., hexane/EtOAc gradient).

-

Protocol for Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation.

-

Hydrogenolysis:

-

Dissolve the Z-protected peptide in methanol or ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-16 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

-

Mandatory Visualizations

Caption: Workflow for solution-phase coupling of this compound.

Caption: Challenges and solutions for coupling this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

Application Notes and Protocols for the Incorporation of Z-N-Me-Aib-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Incorporating Z-N-Me-Aib-OH

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, cell permeability, and receptor affinity. This compound, or N-benzyloxycarbonyl-N-methyl-α-aminoisobutyric acid, is a unique building block that combines three key structural features: a benzyloxycarbonyl (Z) protecting group, an N-methylated amide bond, and a Cα,α-disubstituted backbone (α-aminoisobutyric acid, Aib).

This combination of features presents both significant opportunities and considerable synthetic challenges. The N-methylation and the gem-dimethyl groups of the Aib residue introduce severe steric hindrance, making the formation of the peptide bond difficult.[1] Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences, which complicates purification and compromises the integrity of the final product.[2]

However, the successful incorporation of this compound can impart valuable properties to a peptide. N-methylation can protect against enzymatic degradation and modulate the peptide's conformation, while the Aib residue is a strong helix inducer.[3][4] These structural constraints can lock the peptide into a bioactive conformation, leading to enhanced target affinity and specificity.

These application notes provide a comprehensive guide to overcoming the challenges of incorporating this compound into peptide sequences. We present a comparative analysis of coupling reagents, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of peptides containing this sterically hindered amino acid.

Data Presentation: Comparative Efficacy of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes a qualitative and quantitative comparison of commonly used coupling reagents, highlighting their relative effectiveness in difficult couplings.

| Coupling Reagent | Reagent Class | Relative Reactivity for Hindered Couplings | Reported Yields for Hindered Couplings | Key Advantages | Potential Disadvantages | Citation |

| HATU | Uronium/Aminium Salt | Very High | >90% | Highly efficient, rapid kinetics, minimizes racemization. Particularly effective for N-methylated and sterically hindered residues. | Higher cost, potential for side reactions if used in large excess. | [5][6] |

| HCTU | Uronium/Aminium Salt | High | 85-95% | More reactive than HBTU, often more cost-effective than HATU. | Can be less effective than HATU for the most challenging couplings. | [5] |

| PyAOP | Phosphonium Salt | Very High | >90% | Highly effective for coupling N-methylated amino acids. | Byproducts can be difficult to remove. | [2][7] |

| PyBOP/HOAt | Phosphonium Salt | High | 80-90% | A powerful combination for difficult couplings, with HOAt suppressing racemization. | Less reactive than HATU or PyAOP. | [2][7] |

| COMU | Uronium/Aminium Salt | High | 85-95% | Reactivity comparable to HATU, with the advantage of being based on the non-explosive OxymaPure. | [8] | |

| HBTU | Uronium/Aminium Salt | Medium-High | <10% for highly hindered couplings | A widely used, cost-effective standard reagent. | Often insufficient for severely hindered couplings. | [5][9] |

| PyBroP | Phosphonium Salt | High | Significant yields at room temperature | Effective for N-methylated amino acids. | Can be less reactive than HATU. | [9] |

Experimental Protocols

The following protocols are recommended for the incorporation of this compound using solid-phase peptide synthesis (SPPS). Manual synthesis is detailed, but the principles can be adapted for automated synthesizers.

General Workflow for SPPS

The overall workflow for incorporating an amino acid in SPPS involves several key steps, as illustrated in the diagram below. For a sterically hindered residue like this compound, the coupling step is the most critical and requires optimized conditions.

General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended for achieving high coupling efficiency with the highly reactive HATU reagent.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (4 equivalents)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF, peptide synthesis grade)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Drain the solvent from the resin and immediately add the pre-activated amino acid solution.

-

Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40°C).

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using the bromophenol blue test or the chloranil test. Note: The Kaiser test will give a false negative for the secondary amine of this compound.